molecular formula C12H17Br2N3O B4620995 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide

Cat. No.: B4620995
M. Wt: 379.09 g/mol
InChI Key: VOGJBXDDGOUASL-UHFFFAOYSA-N
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Description

2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H17Br2N3O and its molecular weight is 379.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.97179 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into compounds similar to 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide often focuses on their synthesis and evaluation for biological activities. For example, studies on benzothiazole derivatives have demonstrated potential as potent antitumor agents, highlighting the importance of structural analogs in the development of new therapeutic agents (Yoshida et al., 2005).

Asymmetric Syntheses

The asymmetric synthesis of amino cyclopropanecarboxylic acids demonstrates the versatility of cyclopropane derivatives in constructing biologically active molecules with specific stereochemical configurations. This underscores the utility of such compounds in the synthesis of enantiomerically pure substances (Alcaraz et al., 1994).

Catalytic Reactions and Formation of Heterocycles

Cyclopropanes and pyrazoles are frequently used in catalyzed reactions to form heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Studies demonstrate the efficiency of such reactions in generating structurally diverse molecules, indicating the potential of cyclopropane and pyrazole derivatives in synthesizing new chemical entities with potential therapeutic applications (Tomilov et al., 2010).

Annulation Reactions

The use of cyclopropane derivatives in annulation reactions to synthesize pyrazole derivatives showcases the role of these compounds in constructing complex molecular architectures. Such methodologies provide access to a variety of pyrazole derivatives, emphasizing the synthetic utility of cyclopropane-containing compounds in organic chemistry (Xue et al., 2016).

Synthesis of Heterocyclic Compounds

Cyclopropane derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial for the development of new drugs and materials. This underscores the significance of research into cyclopropane-based chemistry for advancing scientific and technological innovations (Meijere et al., 1989).

Properties

IUPAC Name

2,2-dibromo-1-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br2N3O/c1-9-4-6-16-17(9)7-3-5-15-10(18)11(2)8-12(11,13)14/h4,6H,3,5,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJBXDDGOUASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2(CC2(Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
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2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
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2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
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2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
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2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
Reactant of Route 6
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2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide

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